An In-depth Technical Guide to N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The specific chemical compound, N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine, is not readily found in commercial catalogs or major chemical databases. Consequently, a specific CAS number cannot be assigned at this time. This guide provides a comprehensive overview based on established synthetic methodologies for analogous 4-amino-5-fluoropyrimidines and extrapolates potential properties and biological activities based on the well-documented roles of its constituent chemical motifs.
Introduction: The Significance of the 5-Fluoropyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold present in a vast array of biologically active molecules, including the nucleobases uracil, cytosine, and thymine. The introduction of a fluorine atom at the 5-position of the pyrimidine ring has been a cornerstone of medicinal chemistry for decades. This strategic fluorination often imparts unique physicochemical properties that can lead to enhanced biological activity, improved metabolic stability, and altered pharmacokinetic profiles.[1]
The potent anticancer drug 5-fluorouracil (5-FU) is a prime example of the clinical success of this scaffold.[1] Its mechanism of action involves the inhibition of thymidylate synthase, a critical enzyme in DNA synthesis.[2][3] This has paved the way for the development of a multitude of 5-fluoropyrimidine-based drugs with applications as anticancer, antifungal, and antiviral agents.[1] The N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine combines this privileged scaffold with a cyclopentylamino group, a feature often found in kinase inhibitors and other targeted therapies, and a methyl group which can influence binding affinity and metabolic stability.
Synthesis of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine: A Proposed Synthetic Route
While a specific synthesis for N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine has not been published, a plausible and efficient route can be designed based on established methodologies for the synthesis of substituted 4-amino-5-fluoropyrimidines. A particularly relevant approach involves the condensation of a fluorinated C3 building block with an appropriate amidine.[1]
Conceptual Synthetic Workflow
The proposed synthesis involves a two-step process starting from readily available precursors. The key steps are the formation of the required amidine and its subsequent cyclization with a fluorinated building block.
Caption: Proposed synthetic workflow for N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Cyclopentylacetamidine Hydrochloride
This step involves the reaction of cyclopentylamine with acetonitrile, typically mediated by a strong acid catalyst to form the corresponding amidine salt.
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To a solution of cyclopentylamine (1.0 eq) in anhydrous diethyl ether, add a solution of hydrogen chloride in diethyl ether (1.1 eq) dropwise at 0 °C.
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To the resulting suspension of cyclopentylamine hydrochloride, add acetonitrile (1.5 eq).
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Allow the reaction mixture to stir at room temperature for 24-48 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, filter the solid product, wash with cold diethyl ether, and dry under vacuum to yield N-cyclopentylacetamidine hydrochloride.
Step 2: Cyclization to form N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine
This key step utilizes the methodology developed for the synthesis of 4-amino-5-fluoropyrimidines.[1]
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In a round-bottom flask, suspend N-cyclopentylacetamidine hydrochloride (1.0 eq) and potassium (Z)-2-cyano-2-fluoroethenolate (1.1 eq) in a suitable solvent such as ethanol or isopropanol.
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Heat the reaction mixture to reflux and monitor its progress by TLC.
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The reaction typically proceeds to completion within a few hours.
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After cooling to room temperature, the solvent is removed under reduced pressure.
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The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate).
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The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
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The crude product is purified by column chromatography on silica gel to afford the target compound, N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine.
Physicochemical and Spectroscopic Properties (Predicted)
The exact physical and chemical properties of N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine are not experimentally determined. However, based on its structure, the following properties can be predicted:
| Property | Predicted Value/Characteristic |
| Molecular Formula | C10H14FN3 |
| Molecular Weight | 195.24 g/mol |
| Appearance | Likely a solid at room temperature |
| Melting Point | Expected to be in the range of 100-200 °C |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and methanol |
| pKa | The amino group is expected to be basic |
Spectroscopic Characterization (Expected):
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¹H NMR: Resonances corresponding to the cyclopentyl protons, the methyl protons, and the pyrimidine proton. The coupling of the pyrimidine proton with the fluorine atom would be a characteristic feature.
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¹³C NMR: Signals for the carbons of the cyclopentyl ring, the methyl group, and the pyrimidine ring. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.
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¹⁹F NMR: A singlet or a doublet (due to coupling with the adjacent proton) in the typical range for fluorine attached to an aromatic ring.
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Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound would be observed.
Potential Biological Activity and Applications
The structural motifs present in N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine suggest several potential areas of biological activity and application in drug discovery.
Anticancer Activity
The 5-fluoropyrimidine core is a well-established pharmacophore in oncology.[2][3][4][5] It is conceivable that N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine could act as an inhibitor of thymidylate synthase or other enzymes involved in nucleotide metabolism, thereby exerting antiproliferative effects on cancer cells. The cyclopentylamino group could potentially direct the molecule to the ATP-binding pocket of protein kinases, a common target in cancer therapy.
Caption: Potential mechanism of action for anticancer activity.
Other Potential Applications
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Antifungal and Antiviral Activity: Many fluorinated pyrimidines exhibit potent antifungal and antiviral properties.[1]
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Kinase Inhibition: The aminopyrimidine scaffold is a common feature in many kinase inhibitors. The cyclopentyl group could provide favorable interactions within the hydrophobic regions of kinase active sites.
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Immunomodulation: Certain pyrimidine derivatives have been shown to modulate immune responses.
Conclusion
While N-cyclopentyl-5-fluoro-6-methylpyrimidin-4-amine is not a commercially cataloged compound, this in-depth technical guide provides a strong foundation for its synthesis and potential utility. The proposed synthetic route is based on robust and well-documented chemical transformations. The predicted physicochemical properties and potential biological activities, grounded in the established roles of its structural components, highlight this molecule as a promising candidate for further investigation in the fields of medicinal chemistry and drug discovery. Researchers and scientists in these areas can use this guide as a starting point for the synthesis and evaluation of this and related novel 5-fluoropyrimidine derivatives.
References
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Discovery of 5′-Substituted 5-Fluoro-2′-deoxyuridine Monophosphate Analogs: A Novel Class of Thymidylate Synthase Inhibitors. ACS Pharmacology & Translational Science. [Link]
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Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine. ACS Medicinal Chemistry Letters. [Link]
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2-Chloro-5-fluoropyrimidin-4-amine | C4H3ClFN3 | CID 254372 - PubChem. PubChem. [Link]
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Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry. [Link]
- PROCESS FOR PREPARING (CYCLOPENTYL[d]PYRIMIDIN-4-YL)PIPERAZINE COMPOUNDS - Google Patents.
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Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase. Journal of Biomolecular Structure & Dynamics. [Link]
-
Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation. British Journal of Cancer. [Link]
Sources
- 1. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rational Design of an Orally Active Anticancer Fluoropyrimidine, Pencitabine, a Hybrid of Capecitabine and Gemcitabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finding alternatives to 5-fluorouracil: application of ensemble-based virtual screening for drug repositioning against human thymidylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative pharmacology of oral fluoropyrimidines: a focus on pharmacokinetics, pharmacodynamics and pharmacomodulation - PMC [pmc.ncbi.nlm.nih.gov]
